5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide
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Overview
Description
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide is an organic compound with the molecular formula C15H20BrNO. It is a derivative of benzamide, featuring a bromine atom at the 5-position, a cyclohexyl group attached to the nitrogen atom, and two methyl groups at the 2- and 4-positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide typically involves the following steps:
Bromination: The starting material, 2,4-dimethylbenzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Cyclohexylation: The brominated intermediate is then reacted with cyclohexylamine under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines
Scientific Research Applications
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a tool compound to study various biochemical processes and interactions.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dimethylbenzamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
N-Cyclohexyl-2,4-dimethylbenzamide: Lacks the bromine atom, which may influence its reactivity and interactions.
5-Bromo-N-cyclohexylbenzamide: Lacks the methyl groups, which can alter its steric and electronic properties.
Uniqueness
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide is unique due to the presence of both the bromine atom and the cyclohexyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-N-cyclohexyl-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c1-10-8-11(2)14(16)9-13(10)15(18)17-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCFEGDLISDBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2CCCCC2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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